molecular formula C17H13NO7 B2544532 (6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate CAS No. 556009-51-9

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate

Cat. No.: B2544532
CAS No.: 556009-51-9
M. Wt: 343.291
InChI Key: FRHSTAAWFGCWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate is a complex heterocyclic ester compound characterized by two distinct structural motifs: a nitro-substituted benzodioxin ring and a 4-formylbenzoate ester. The benzodioxin moiety (6-nitro-4H-1,3-benzodioxin-8-yl) consists of a fused dioxane and benzene ring system with a nitro group at position 6, while the ester component (4-formylbenzoate) features a formyl group at the para position of the aromatic ring. This compound is likely synthesized via multi-step reactions involving esterification and functional group transformations, as suggested by analogous pathways in β-carboline hydroxamate derivatives (e.g., starting from methyl 4-formylbenzoate and proceeding through imine formation and coupling reactions) .

Properties

IUPAC Name

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO7/c19-7-11-1-3-12(4-2-11)17(20)24-9-14-6-15(18(21)22)5-13-8-23-10-25-16(13)14/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHSTAAWFGCWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])COC(=O)C3=CC=C(C=C3)C=O)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate typically involves multi-step organic reactions. One common method includes the nitration of a benzodioxin precursor followed by esterification with 4-formylbenzoic acid. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The formyl group can be oxidized to a carboxylic acid.

    Substitution: The benzodioxin ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the formyl group results in a carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of derivatives of benzodioxin compounds, including (6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate, in combating bacterial resistance. Compounds with similar structures have demonstrated significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans . The presence of the nitro group is believed to enhance the antimicrobial efficacy by disrupting microbial cell functions.

Anticancer Properties
Research indicates that benzodioxin derivatives can exhibit anticancer properties. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for developing new chemotherapeutic agents . A notable example includes a related compound that exhibited an IC50 value of 4.12 µM against the HCT116 cancer cell line, indicating potent activity .

Enzyme Inhibition

Enzyme Inhibitors
The compound's structural features suggest potential applications as enzyme inhibitors. Studies have focused on synthesizing related sulfonamide derivatives for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are relevant in treating conditions such as Type 2 Diabetes Mellitus and Alzheimer's Disease . The incorporation of the benzodioxin moiety has been linked to enhanced enzyme inhibition, providing a pathway for developing new therapeutic agents.

Material Science

Polymer Chemistry
In material science, benzodioxin derivatives are explored for their utility in polymer synthesis. The unique electronic properties and stability of these compounds allow for their incorporation into polymer matrices, potentially enhancing the thermal and mechanical properties of the resulting materials. This application is particularly relevant in developing advanced materials for electronics and coatings.

Case Studies

Study Findings Applications
Study on Antimicrobial Activity Demonstrated significant antibacterial activity against S. aureus (MIC = 5.19 µM) and antifungal activity against C. albicans (MIC = 5.08 µM).Development of new antimicrobial agents to combat resistant strains.
Anticancer Screening Compound exhibited IC50 = 4.12 µM against HCT116 cells, outperforming standard drugs like 5-FU (IC50 = 7.69 µM).Potential chemotherapeutic applications in oncology.
Enzyme Inhibition Research New sulfonamide derivatives showed promising inhibition of α-glucosidase and acetylcholinesterase.Therapeutics for Type 2 Diabetes Mellitus and Alzheimer's Disease.

Mechanism of Action

The mechanism of action of (6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzodioxin ring may also participate in binding interactions with proteins or enzymes, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Comparison of Benzodioxin Derivatives

Compound Name Attached Group Key Structural Difference Potential Impact on Properties
Target Compound 4-Formylbenzoate Ester linkage, formyl High reactivity (formyl); ester hydrolysis
4,5-Dichloro-2-...pyridazin-3-one () Pyridazinone Heterocyclic ring Enhanced solubility, possible bioactivity
Ethyl thiazolidinone-acetate () Thiazolidinone-acetate Thiazolidinone core Antimicrobial/anti-inflammatory potential
3-Ethoxy-4-...benzaldehyde () Ether-linked benzaldehyde Ether bond, ethoxy Increased stability, altered electronic effects

Compounds Sharing the 4-Formylbenzoate Ester Group

The 4-formylbenzoate motif is a versatile intermediate in organic synthesis:

  • Methyl 4-(6-Phenylindolizin-8-yl)benzoate (): This compound substitutes the benzodioxin group with an indolizine ring. The indolizine system’s planar structure may enhance π-π stacking interactions, influencing crystallinity or binding to biological targets .
  • β-Carboline Hydroxamates (): These derivatives use methyl 4-formylbenzoate as a precursor but incorporate β-carboline moieties, which are associated with HDAC inhibitory activity.

Table 2: Comparison of 4-Formylbenzoate Derivatives

Compound Name Substituent Key Structural Feature Functional Implications
Target Compound Benzodioxin-methyl Nitro group, dioxane ring Electron-withdrawing effects, steric bulk
Methyl 4-(6-phenylindolizin-8-yl)benzoate (10) Indolizine Planar heterocycle Enhanced stacking interactions, fluorescence
β-Carboline Hydroxamates () β-Carboline Polycyclic aromatic system HDAC inhibition, neuroactive properties

Biological Activity

The compound (6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate is part of a class of organic compounds known for their diverse biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H12_{12}N2_{2}O5_{5}
  • Molecular Weight : 288.26 g/mol
  • CAS Number : Not explicitly available in the provided sources.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many benzodioxin derivatives have been shown to inhibit specific enzymes involved in cancer progression, such as kinases and transcription factors.
  • Antioxidant Properties : These compounds often possess antioxidant properties that help mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases.
  • Modulation of Cell Signaling Pathways : They can influence signaling pathways related to cell proliferation and apoptosis, making them candidates for cancer therapy.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity Effect Reference
AnticancerInhibition of cell proliferation
AntioxidantReduction in oxidative stress markers
Enzyme InhibitionTargeting kinases involved in cancer
AntimicrobialActivity against specific bacterial strains

Case Studies

Several studies have explored the biological activities of related compounds:

  • Anticancer Activity : A study demonstrated that a derivative of benzodioxin inhibited the growth of various cancer cell lines, suggesting potential use as a chemotherapeutic agent. The compound's mechanism involved disrupting critical signaling pathways associated with cancer cell survival and proliferation.
  • Antioxidant Effects : Research indicated that compounds structurally related to (6-nitro-4H-1,3-benzodioxin) exhibited significant antioxidant activity in vitro, reducing reactive oxygen species (ROS) levels in cultured cells.
  • Enzyme Inhibition Studies : A detailed investigation into the inhibition of specific kinases revealed that certain benzodioxin derivatives could effectively block enzyme activity at micromolar concentrations, showcasing their potential as therapeutic agents against diseases driven by aberrant kinase activity.

Q & A

Basic: What are the critical steps for synthesizing (6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves esterification and nitro-group introduction. For example, methyl 4-formylbenzoate (a precursor) is synthesized via refluxing 4-formylbenzoic acid with SOCl₂ and methanol, achieving 87% yield after purification . Key optimization steps include:

  • Catalyst Selection : Zinc chloride and sodium cyanoborohydride for reductive amination (e.g., in piperidine derivatives) .
  • Reaction Monitoring : Thin-layer chromatography (TLC) on silica F254 plates with UV visualization .
  • Purification : Column chromatography or recrystallization to isolate nitro-substituted products.

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound and its derivatives?

Methodological Answer:

  • 1H/13C NMR : Critical for identifying proton environments (e.g., nitro-group shifts at δ ~10.06 ppm for aldehydes) and carbon backbone confirmation .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1724 cm⁻¹ for esters) .
  • HRMS (ESI-Q-TOF) : Validates molecular mass with <2 ppm error .
  • Cross-Validation : Combine data to resolve ambiguities (e.g., distinguishing nitro vs. carbonyl peaks) .

Advanced: How can researchers address contradictions in biological activity data for derivatives of this compound?

Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Strategies include:

  • Purity Assurance : Use HPLC (>95% purity) to eliminate confounding effects from byproducts .
  • Dose-Response Studies : Establish EC50/IC50 curves across multiple assays (e.g., antimicrobial vs. cytotoxicity) .
  • Mechanistic Validation : Employ molecular docking to correlate bioactivity with binding affinity to target proteins (e.g., Pfmrk inhibitors) .

Advanced: What theoretical frameworks guide the study of this compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory : Predicts reactivity by analyzing HOMO-LUMO gaps of the nitrobenzodioxin ring and aldehyde group .
  • Hammett Constants : Quantify electron-withdrawing effects of substituents (e.g., nitro groups) on reaction rates .
  • DFT Calculations : Model transition states for nitro-group reduction or ester hydrolysis pathways .

Advanced: How can environmental fate studies be designed to assess the ecological risks of this compound?

Methodological Answer:
Per the INCHEMBIOL project framework :

  • Abiotic Stability : Test hydrolysis/photolysis rates under varying pH/UV conditions.
  • Biotic Degradation : Use soil microcosms to identify microbial metabolites via LC-MS.
  • Ecotoxicology : Evaluate acute/chronic toxicity in Daphnia magna (OECD 202/211 guidelines).
  • Long-Term Monitoring : Track bioaccumulation in aquatic ecosystems using passive samplers.

Basic: What are the best practices for characterizing thermal stability and decomposition products of this compound?

Methodological Answer:

  • TGA/DSC : Measure decomposition onset temperatures (e.g., nitro compounds often degrade above 200°C) .
  • GC-MS : Identify volatile decomposition products (e.g., NOx gases from nitro groups) .
  • Elemental Analysis : Confirm residue composition post-degradation .

Advanced: How can computational methods enhance the design of derivatives with improved pharmacological properties?

Methodological Answer:

  • QSAR Modeling : Correlate substituent electronegativity with solubility/bioavailability .
  • Molecular Dynamics (MD) : Simulate membrane permeability using logP and polar surface area .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., CYP450 interactions) .

Basic: What synthetic challenges arise when introducing substituents to the benzodioxin ring, and how are they mitigated?

Methodological Answer:

  • Steric Hindrance : Use bulky protecting groups (e.g., tert-butyl) during nitration .
  • Regioselectivity : Direct substitution using Lewis acids (e.g., AlCl₃ for ortho/para control) .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 equiv. nitrating agent) and monitor via TLC .

Advanced: What interdisciplinary approaches are needed to study this compound’s role in spirocyclic drug development?

Methodological Answer:

  • Structural Biology : X-ray crystallography to resolve spirocyclic conformations .
  • Pharmacophore Mapping : Identify critical binding motifs (e.g., aldehyde for Schiff base formation) .
  • In Vivo Models : Test bioavailability in zebrafish or rodent models for CNS penetration .

Advanced: How can researchers validate conflicting data on the compound’s antioxidant vs. pro-oxidant effects?

Methodological Answer:

  • ROS Assays : Compare DPPH radical scavenging (antioxidant) vs. Fenton reaction promotion (pro-oxidant) .
  • Cell-Based Models : Use HepG2 cells with oxidative stress markers (e.g., glutathione levels) .
  • Dose-Dependency : Establish threshold concentrations for activity inversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.